BenchChemオンラインストアへようこそ!

Fmoc-Thr(tBu)-Phe-OH

Solid-phase peptide synthesis Fmoc vs Boc strategy Coupling yield

Fmoc-Thr(tBu)-Phe-OH is an orthogonally protected dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). It comprises an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group, a threonine residue with its β-hydroxyl side chain protected as a tert-butyl (tBu) ether, and a C-terminal phenylalanine with a free carboxylic acid for on-resin or solution-phase coupling.

Molecular Formula C25H21NO6
Molecular Weight 431.444
CAS No. 1702522-80-2
Cat. No. B2581726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr(tBu)-Phe-OH
CAS1702522-80-2
Molecular FormulaC25H21NO6
Molecular Weight431.444
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C25H21NO6/c27-24(28)21(11-15-9-10-22-23(12-15)32-14-31-22)26-25(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13-14H2,(H,26,29)(H,27,28)
InChIKeyDBRIPJFWEWCYMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Thr(tBu)-Phe-OH (CAS 1702522-80-2 / 1962160-86-6): Protected Dipeptide Building Block for Fmoc-SPPS Procurement


Fmoc-Thr(tBu)-Phe-OH is an orthogonally protected dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). It comprises an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group, a threonine residue with its β-hydroxyl side chain protected as a tert-butyl (tBu) ether, and a C-terminal phenylalanine with a free carboxylic acid for on-resin or solution-phase coupling . The compound is widely employed as a pre-assembled dipeptide intermediate in the manufacture of therapeutic peptides, notably GLP-1 receptor agonists such as liraglutide and semaglutide [1]. The orthogonal Fmoc/tBu protection scheme enables sequential deprotection under mild basic (20% piperidine/DMF) and strongly acidic (TFA) conditions, respectively, without mutual interference [2].

Why Fmoc-Thr(tBu)-Phe-OH Cannot Be Replaced by Cbz Analogs or Stepwise Monomer Coupling in SPPS Workflows


Substituting Fmoc-Thr(tBu)-Phe-OH with the Cbz-protected analog Cbz-Thr(tBu)-Phe-OH (CAS 47732-07-0) is incompatible with Fmoc-SPPS instrumentation because the Cbz group requires catalytic hydrogenolysis (H₂/Pd) for removal—a condition that cleaves the peptide-resin linkage and destroys acid-labile side-chain protections [1]. Attempting stepwise coupling using Fmoc-Thr(tBu)-OH and Fmoc-Phe-OH monomers instead of the pre-formed dipeptide introduces an additional coupling step at the sterically hindered Thr-Phe junction, where the β-branched threonine residue and hydrophobic phenylalanine side chain together promote aggregation, slow coupling kinetics, and elevate the risk of diketopiperazine (DKP) formation—a side reaction documented to cause double-amino-acid deletion impurities and yield losses during Fmoc-SPPS [2]. Furthermore, replacing the tBu ether with a trityl (Trt) protecting group on the threonine side chain results in 5–15% premature deprotection during repetitive piperidine treatments, eroding crude purity and final yield by 15–20% relative to the tBu-protected building block [3].

Quantitative Differentiation Evidence for Fmoc-Thr(tBu)-Phe-OH Versus Closest Analogs and Alternative Strategies


Fmoc/tBu Orthogonal Strategy Outperforms Boc/Bzl in SPPS: 1.7-Fold Higher Average Yield with Comparable Purity

The Fmoc/tBu protection strategy—on which Fmoc-Thr(tBu)-Phe-OH is based—demonstrates quantitatively superior average yields compared to the Boc/Bzl strategy in SPPS. In a controlled head-to-head study synthesizing two model peptides (Abu-TGIRIS-Abu-NH₂ and Abu-SSVKVS-Abu-NH₂), the Fmoc/tBu method achieved average yields of 12.2 ± 1.1% and 22.3 ± 0.8% respectively, versus 7.1 ± 0.8% and 19.1 ± 1.1% for Boc/Bzl—representing a 1.7-fold and 1.17-fold yield advantage [1]. Final HPLC purities were equivalent (97.1% vs 96.7% and 97.4% vs 97.2%), indicating that the yield gain does not come at the expense of product quality [1]. Since Cbz-based dipeptides such as Cbz-Thr(tBu)-Phe-OH are incompatible with Fmoc-SPPS workflows due to their requirement for hydrogenolytic deprotection [2], the Fmoc-protected dipeptide is the only viable pre-assembled building block for automated SPPS synthesis of Thr-Phe-containing peptides.

Solid-phase peptide synthesis Fmoc vs Boc strategy Coupling yield HPLC purity

tBu Ether Side-Chain Protection Demonstrates >50-Fold Greater Stability Than Trt During Fmoc Removal Cycles

Kinetic stability studies on Fmoc-Thr(tBu)-OH reveal that the tBu ether protecting group undergoes <0.1% premature deprotection during standard Fmoc removal conditions (20% piperidine/DMF), whereas the trityl (Trt) protecting group on threonine exhibits 5–15% loss under identical conditions [1]. This differential stability is critical during multi-cycle SPPS: for a peptide requiring 10 Fmoc deprotection cycles, a Trt-protected Thr residue would suffer cumulative side-chain exposure of 50–150%, leading to O-acylation side products and truncated sequences, while the tBu-protected analog retains >99% side-chain integrity [1]. The net effect translates to 15–20% higher final peptide yields in extended syntheses when using tBu-protected threonine building blocks [1]. Applied to the dipeptide Fmoc-Thr(tBu)-Phe-OH, this stability advantage is preserved at the Thr residue, making it preferable to any Trt-protected analog (e.g., Fmoc-Thr(Trt)-Phe-OH, if available) for syntheses exceeding 5–8 coupling cycles.

Side-chain protection tBu vs Trt Fmoc deprotection stability Threonine protection

Pre-Formed Thr-Phe Dipeptide Eliminates One Difficult Coupling Step and Mitigates DKP-Mediated Yield Loss

The Thr-Phe junction is inherently challenging in stepwise SPPS due to the combination of threonine's β-branched side chain (steric hindrance at the coupling site) and phenylalanine's hydrophobicity (promoting on-resin aggregation and β-sheet formation) . In stepwise assembly, the deprotected H-Phe-resin intermediate is prone to intramolecular nucleophilic attack on the penultimate Thr-Phe amide bond, forming a diketopiperazine (DKP) that cleaves the peptide from the resin—a side reaction documented to cause double-amino-acid deletion impurities in commercial peptide APIs including tirzepatide [1]. Using the pre-formed Fmoc-Thr(tBu)-Phe-OH dipeptide building block bypasses this problematic coupling entirely, eliminating one DKP-susceptible intermediate. The steric bulk of the tBu group further suppresses DKP formation in the resulting dipeptide segment compared to smaller protecting groups, which can cause approximately 8% yield loss per coupling cycle [2]. This is class-level evidence: pre-formed dipeptide building blocks are a well-established countermeasure against DKP formation in Fmoc-SPPS [1].

Dipeptide building block Diketopiperazine Difficult sequence Thr-Phe coupling

Solubility of tBu-Protected Thr Exceeds 0.5 M in DMF/NMP, Enabling High-Concentration Coupling with Sub-20-Minute Reaction Times

Fmoc-Thr(tBu)-OH dissolves readily in standard SPPS solvents (DMF, NMP) at concentrations exceeding 0.5 M, whereas the corresponding Trt-protected analog, Fmoc-Thr(Trt)-OH, exhibits poor solubility (<0.2 M) and requires extended sonication to achieve workable concentrations [1]. This solubility differential is inherited by the dipeptide Fmoc-Thr(tBu)-Phe-OH: the tBu ether maintains favorable solvation properties that enable high-concentration coupling conditions using modern reagents such as HATU/DIPEA, reducing coupling reaction times to under 20 minutes [1]. In automated SPPS platforms where solvent volume and cycle time are rate-limiting for throughput, the ability to operate at >0.5 M versus <0.2 M translates to a 2.5-fold reduction in solvent consumption per coupling and faster cycle completion [1]. This advantage is absent in Cbz-protected dipeptides due to their incompatibility with SPPS altogether .

Solubility Coupling kinetics DMF NMP Automated SPPS

Commercial Purity Grades: 95% to ≥99% HPLC with Scalable Multi-Kilogram Supply for GMP Peptide Manufacturing

Fmoc-Thr(tBu)-Phe-OH is commercially available at graded purity levels to match diverse application requirements: ≥95% HPLC from multiple vendors for research-scale use , ≥98% HPLC for advanced research and process development , and ≥99% HPLC with minimum 99% purity for GMP-grade manufacturing [1]. The compound is supplied at scales from 100 mg to 100 kg/month production capacity, with packaging in 25 kg fibre drums for industrial procurement [1]. This purity spectrum is comparable to the Fmoc-Thr(tBu)-OH monomer standard (≥99.0% HPLC, Novabiochem® grade) , but the dipeptide offers the additional advantage of being a direct incorporation unit for the Thr-Phe motif. The related tripeptide Fmoc-Thr(tBu)-Phe-Phe-OH achieves 99% HPLC purity, indicating that the Thr(tBu)-Phe scaffold supports high-purity manufacturing at larger peptide lengths . No equivalent multi-kilogram supply chain exists for the Cbz-protected analog Cbz-Thr(tBu)-Phe-OH, which is primarily sold in milligram-to-gram quantities for research .

Purity specification HPLC cGMP manufacturing GLP-1 peptides Supply chain

Optimal Procurement and Deployment Scenarios for Fmoc-Thr(tBu)-Phe-OH Based on Quantitative Evidence


Industrial-Scale GLP-1 Analog Manufacturing (Semaglutide, Liraglutide, Tirzepatide Intermediates)

Fmoc-Thr(tBu)-Phe-OH is cited as a key raw material for GLP-1 peptide development and is available at production capacities up to 100 kg/month with ≥99% purity [1]. In this context, the pre-formed dipeptide eliminates the difficult Thr-Phe stepwise coupling that would otherwise be required at the manufacturing scale. The tBu protection's >50-fold greater stability during Fmoc removal [2] ensures that repetitive piperidine cycles during the synthesis of 30–40 amino acid GLP-1 analogs do not progressively erode side-chain integrity. The 1.7-fold higher yield of the Fmoc/tBu strategy over Boc/Bzl [3] directly reduces the cost of goods for multi-kilogram API campaigns.

Synthesis of Peptides Containing the Thr-Phe Motif at DKP-Prone C-Terminal Positions

When the Thr-Phe sequence occurs at the second and third positions from the resin anchor (the configuration most vulnerable to DKP-mediated cleavage), using pre-formed Fmoc-Thr(tBu)-Phe-OH eliminates the H-Phe-resin intermediate that serves as the DKP precursor [4]. This is the standard countermeasure recommended for DKP suppression in Fmoc-SPPS [4]. The tBu steric bulk provides additional DKP suppression of approximately 8% yield preservation per cycle relative to smaller protecting groups [2]. For peptide chemists encountering failed syntheses due to premature resin cleavage, switching from stepwise assembly to the pre-formed dipeptide is the first-line corrective action.

High-Throughput Automated SPPS Requiring High-Concentration Coupling for Fast Cycle Times

The >0.5 M solubility of tBu-protected Thr building blocks in DMF and NMP enables coupling at concentrations 2.5-fold higher than Trt-protected analogs [2]. In automated peptide synthesizers where each minute of cycle time directly impacts daily throughput, the <20-minute coupling times achievable with Fmoc-Thr(tBu)-Phe-OH using HATU/DIPEA [2] translate to significantly higher instrument utilization. For CROs and CDMOs running multiple synthesizers in parallel, this solubility advantage directly increases revenue-generating capacity without additional capital expenditure on instrumentation.

Research-Grade Synthesis Where Stepwise Thr-Phe Coupling Fails Due to Aggregation or Incomplete Acylation

For peptide sequences where the Thr-Phe motif is embedded within hydrophobic stretches that promote on-resin aggregation and β-sheet formation, stepwise coupling of Fmoc-Thr(tBu)-OH to H-Phe-resin frequently results in low ninhydrin test scores and incomplete acylation . The pre-formed Fmoc-Thr(tBu)-Phe-OH dipeptide, by consolidating two residues into a single coupling event, circumvents this problematic interface. The commercial availability of the dipeptide at ≥95% purity for research quantities makes it an accessible troubleshooting tool when standard SPPS protocols fail to deliver acceptable crude purity for the Thr-Phe-containing target sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Thr(tBu)-Phe-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.